Androstan-17-one can be derived from natural sources such as the adrenal glands and gonads, where it is produced as a metabolite of testosterone. Additionally, it can be synthesized through various chemical methods in laboratory settings, allowing for its study and application in pharmacology and biochemistry.
Chemically, androstan-17-one is classified as a ketosteroid due to the presence of a ketone functional group at the C-17 position. It belongs to the class of androgens, which are hormones that regulate the development of male characteristics and reproductive activity.
The synthesis of androstan-17-one can be achieved through several methods, including:
One efficient synthetic route involves the selective reduction of 4-androstene-3,17-dione using sodium borohydride or lithium aluminum hydride, which converts the ketone at C-17 into a hydroxyl group, followed by further modifications to achieve the desired compound .
Androstan-17-one has a molecular formula of and a molecular weight of approximately 290.44 g/mol. The structure consists of four fused rings typical of steroid compounds, with a ketone functional group at position 17.
The compound's structural features can be represented as follows:
Androstan-17-one participates in various chemical reactions that are crucial for its transformation into other biologically active compounds:
The synthesis of derivatives often involves protecting groups to prevent unwanted reactions during multi-step synthesis processes. For example, protecting hydroxyl groups with silyl ethers allows for selective reactions at other positions on the steroid backbone .
Androstan-17-one exerts its biological effects primarily through interaction with androgen receptors. Upon binding to these receptors, it initiates a cascade of genomic and non-genomic actions that lead to alterations in gene expression related to male sexual development and secondary sexual characteristics.
Studies have shown that androstan-17-one has significant anabolic effects, promoting muscle growth and strength when administered in appropriate doses . Its mechanism involves modulation of protein synthesis pathways and inhibition of catabolic processes.
Androstan-17-one is typically characterized by:
The compound exhibits stability under standard laboratory conditions but can undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions due to the presence of functional groups.
Relevant data includes:
Androstan-17-one has several applications in scientific research and medicine:
Androstan-17-one derivatives arise primarily through the metabolic processing of precursor steroids like testosterone, androstenedione, and dehydroepiandrosterone (DHEA). These transformations occur in steroidogenic tissues (testes, adrenal glands) and peripheral target organs (prostate, skin). The core structural feature—a 17-keto group on a saturated androstane backbone—confers distinct biochemical properties. Key precursors undergo reductive and oxidative steps mediated by isoforms of 5α-reductase (SRD5A), hydroxysteroid dehydrogenases (HSDs), and cytochrome P450 enzymes. For example:
Table 1: Key Androstan-17-one Derivatives and Their Biosynthetic Origins
Compound | Systematic Name | Precursor | Primary Tissue |
---|---|---|---|
Androsterone | 3α-Hydroxy-5α-androstan-17-one | Testosterone/DHT | Liver, Adrenal |
5α-Androstanedione | 5α-Androstane-3,17-dione | Androstenedione | Prostate, Adrenal |
Etiocholanolone | 3α-Hydroxy-5β-androstan-17-one | Testosterone | Liver |
Epiandrosterone | 3β-Hydroxy-5α-androstan-17-one | DHEA | Adrenal, Gonads |
Two enzymes critically determine androstan-17-one stereochemistry and bioactivity:
Table 2: Enzymes Governing Androstan-17-one Metabolism
Enzyme | Gene | Reaction | Tissue Specificity |
---|---|---|---|
5α-Reductase Type 1 | SRD5A1 | Testosterone → DHT (broad substrate) | Liver, Skin, Brain |
5α-Reductase Type 2 | SRD5A2 | Testosterone → DHT (high affinity) | Prostate, Genitalia |
3α-HSD | AKR1C4 | DHT → Androsterone | Liver, Prostate |
3β-HSD | HSD3B2 | DHEA → Androstenedione | Adrenal, Gonads |
The "backdoor pathway" synthesizes DHT without testosterone as an intermediate, crucial in fetal development and prostate cancer [2] [4]:
Conjugation by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) facilitates renal excretion of androstan-17-one derivatives:
Table 3: Conjugation Pathways for Androstan-17-one Derivatives
Conjugation Type | Enzyme | Substrate Specificity | Excretion Product |
---|---|---|---|
Sulfation | SULT2A1 | 3α-hydroxy-androstan-17-ones | Androsterone sulfate |
Glucuronidation | UGT2B15 | 17β-hydroxy-androstanes (e.g., DHT) | DHT-glucuronide |
Glucuronidation | UGT2B7 | 3α/3β-hydroxy-androstan-17-ones | Androsterone glucuronide |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7